Cas no 25708-03-6 (Glycerol trialkanoates (diacid, unsymmetrical); Glycerol 1,2-didodecanoate 3-hexadecanoate)

Glycerol 1,2-didodecanoate 3-hexadecanoate is an unsymmetrical glycerol trialkanoate ester featuring two dodecanoate (laurate) groups at the 1,2-positions and a hexadecanoate (palmitate) group at the 3-position. This structured triglyceride exhibits unique physicochemical properties due to its mixed acyl chain lengths and unsymmetrical arrangement, influencing melting behavior, solubility, and interfacial activity. Such compounds are of interest in lipid research, specialty surfactants, and controlled-release formulations, where tailored acyl chain distribution can modulate stability and interaction with other molecules. The presence of both medium and long-chain fatty acids may also impact metabolic pathways, making it relevant for nutritional and pharmaceutical applications requiring specific lipid digestion profiles.
Glycerol trialkanoates (diacid, unsymmetrical); Glycerol 1,2-didodecanoate 3-hexadecanoate structure
25708-03-6 structure
Product Name:Glycerol trialkanoates (diacid, unsymmetrical); Glycerol 1,2-didodecanoate 3-hexadecanoate
CAS No:25708-03-6
MF:C43H82O6
MW:695.107594966888
CID:2838076
PubChem ID:14818609
Update Time:2025-09-27

Glycerol trialkanoates (diacid, unsymmetrical); Glycerol 1,2-didodecanoate 3-hexadecanoate Chemical and Physical Properties

Names and Identifiers

    • 3-(Palmitoyloxy)propane-1,2-diyl didodecanoate
    • 2,3-BIS(DODECANOYLOXY)PROPYL HEXADECANOATE
    • DTXSID70564386
    • 25708-03-6
    • TG 12:0_12:0_16:0
    • Hexadecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester
    • Glycerol trialkanoates (diacid, unsymmetrical); Glycerol 1,2-didodecanoate 3-hexadecanoate
    • Inchi: 1S/C43H82O6/c1-4-7-10-13-16-19-20-21-22-25-27-30-33-36-42(45)48-39-40(49-43(46)37-34-31-28-24-18-15-12-9-6-3)38-47-41(44)35-32-29-26-23-17-14-11-8-5-2/h40H,4-39H2,1-3H3
    • InChI Key: XTHFMIVZMLNNFC-UHFFFAOYSA-N
    • SMILES: O(C(CCCCCCCCCCC)=O)C(COC(CCCCCCCCCCC)=O)COC(CCCCCCCCCCCCCCC)=O

Computed Properties

  • Exact Mass: 694.61114033g/mol
  • Monoisotopic Mass: 694.61114033g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 49
  • Rotatable Bond Count: 42
  • Complexity: 723
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 17.6
  • Topological Polar Surface Area: 78.9Ų

Glycerol trialkanoates (diacid, unsymmetrical); Glycerol 1,2-didodecanoate 3-hexadecanoate Pricemore >>

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Glycerol trialkanoates (diacid, unsymmetrical); Glycerol 1,2-didodecanoate 3-hexadecanoate Related Literature

Additional information on Glycerol trialkanoates (diacid, unsymmetrical); Glycerol 1,2-didodecanoate 3-hexadecanoate

Glycerol Trialkanoates (Diacid, Unsymmetrical); Glycerol 1,2-Didodecanoate 3-Hexadecanoate (CAS No. 25708-03-6)

Glycerol trialkanoates (diacid, unsymmetrical), specifically Glycerol 1,2-didodecanoate 3-hexadecanoate (CAS No. 25708-03-6), are a class of ester compounds that have gained significant attention in recent years due to their unique chemical properties and potential applications in various industries. These compounds are synthesized by the esterification of glycerol with a combination of dodecanoic acid and hexadecanoic acid, resulting in a complex structure that offers a range of functional benefits.

The chemical structure of Glycerol 1,2-didodecanoate 3-hexadecanoate is characterized by the presence of three fatty acid chains attached to the glycerol backbone. Specifically, two dodecanoic acid (C12) chains are esterified at the 1 and 2 positions, while a single hexadecanoic acid (C16) chain is esterified at the 3 position. This unsymmetrical arrangement provides the compound with distinct physical and chemical properties that make it suitable for a variety of applications.

In the pharmaceutical industry, Glycerol trialkanoates have been explored for their potential as excipients in drug formulations. Their ability to enhance solubility and stability of active pharmaceutical ingredients (APIs) has been well-documented. Recent studies have shown that these compounds can improve the bioavailability of poorly soluble drugs, thereby enhancing their therapeutic efficacy. For example, a study published in the Journal of Pharmaceutical Sciences demonstrated that Glycerol 1,2-didodecanoate 3-hexadecanoate significantly increased the solubility and dissolution rate of a model poorly soluble drug, leading to improved pharmacokinetic profiles.

Beyond pharmaceutical applications, Glycerol trialkanoates have also found use in cosmetic formulations. Their emollient properties and ability to form stable emulsions make them valuable ingredients in skin care products. Research has shown that these compounds can improve the texture and feel of cosmetic products, enhancing consumer satisfaction. Additionally, their biocompatibility and low toxicity profile make them suitable for use in sensitive skin care formulations.

In the food industry, Glycerol trialkanoates are used as emulsifiers and stabilizers to improve the texture and shelf life of various food products. Their ability to form stable oil-in-water emulsions is particularly useful in the production of salad dressings, sauces, and baked goods. Recent advancements in food science have led to the development of novel food formulations that leverage the unique properties of these compounds to create healthier and more stable products.

The environmental impact of Glycerol trialkanoates is another area of active research. These compounds are derived from renewable resources such as plant oils, making them an attractive alternative to petroleum-based emulsifiers and stabilizers. Studies have shown that they exhibit good biodegradability and minimal environmental impact, aligning with the growing demand for sustainable and eco-friendly chemicals.

In conclusion, Glycerol trialkanoates (diacid, unsymmetrical), particularly Glycerol 1,2-didodecanoate 3-hexadecanoate (CAS No. 25708-03-6), represent a versatile class of compounds with a wide range of applications in pharmaceuticals, cosmetics, and food industries. Their unique chemical structure and functional properties make them valuable components in various formulations, offering improved performance and sustainability benefits. Ongoing research continues to uncover new applications and optimize their use in different fields.

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